molecular formula C22H28FNO2 B14341471 {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone CAS No. 93494-84-9

{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone

Cat. No.: B14341471
CAS No.: 93494-84-9
M. Wt: 357.5 g/mol
InChI Key: MXDPHLOVNAAXBH-UHFFFAOYSA-N
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Description

{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a dipropylamino propoxy group and a fluorophenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenylmethanone: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the dipropylamino propoxy intermediate: This involves the reaction of 3-chloropropanol with dipropylamine under basic conditions to form 3-(dipropylamino)propoxy.

    Coupling of intermediates: The final step involves the coupling of the 4-fluorophenylmethanone with the dipropylamino propoxy intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of {4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {4-[3-(Diethylamino)propoxy]phenyl}(4-fluorophenyl)methanone
  • {4-[3-(Dimethylamino)propoxy]phenyl}(4-fluorophenyl)methanone
  • {4-[3-(Dipropylamino)propoxy]phenyl}(4-chlorophenyl)methanone

Uniqueness

{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93494-84-9

Molecular Formula

C22H28FNO2

Molecular Weight

357.5 g/mol

IUPAC Name

[4-[3-(dipropylamino)propoxy]phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C22H28FNO2/c1-3-14-24(15-4-2)16-5-17-26-21-12-8-19(9-13-21)22(25)18-6-10-20(23)11-7-18/h6-13H,3-5,14-17H2,1-2H3

InChI Key

MXDPHLOVNAAXBH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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